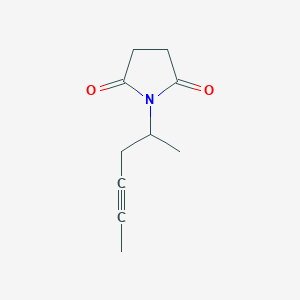

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione

描述

属性

CAS 编号 |

89017-51-6 |

|---|---|

分子式 |

C10H13NO2 |

分子量 |

179.22 g/mol |

IUPAC 名称 |

1-hex-4-yn-2-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H13NO2/c1-3-4-5-8(2)11-9(12)6-7-10(11)13/h8H,5-7H2,1-2H3 |

InChI 键 |

GKDXYKCBUDJTNE-UHFFFAOYSA-N |

规范 SMILES |

CC#CCC(C)N1C(=O)CCC1=O |

产品来源 |

United States |

准备方法

Core Formation of Pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione (succinimide) scaffold is typically synthesized via cyclization of succinic anhydride with primary amines. While direct incorporation of hex-4-yn-2-ylamine is theoretically feasible, practical challenges (e.g., amine instability) often necessitate post-synthetic N-alkylation.

N-Alkylation Strategies

Classical Alkylation with Alkyl Halides

Method : Reaction of pyrrolidine-2,5-dione with hex-4-yn-2-yl bromide in the presence of a base.

Protocol:

- Base : K₂CO₃ or Cs₂CO₃ (2–5 equiv).

- Solvent : DMF, acetone, or solvent-free (mechanochemical).

- Temperature : 25–80°C (6–72 h).

Example :

- Reagents : Pyrrolidine-2,5-dione (1.0 equiv), hex-4-yn-2-yl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

- Conditions : Ball milling (30 Hz, 2 h, stainless steel vial).

- Yield : 88% (mechanochemical) vs. 65% (solution-phase).

Data Table 1: Comparison of Alkylation Methods

| Method | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mechanochemical | K₂CO₃ | None | 2 | 88 | |

| Solution-phase | K₂CO₃ | DMF | 72 | 65 | |

| Microwave-assisted | Cs₂CO₃ | Acetone | 1 | 78 |

Mitsunobu Reaction

Method : Utilizes hex-4-yn-2-ol and diethyl azodicarboxylate (DEAD) with triphenylphosphine.

Protocol:

- Reagents : Pyrrolidine-2,5-dione (1.0 equiv), hex-4-yn-2-ol (1.5 equiv), PPh₃ (1.5 equiv), DEAD (1.5 equiv).

- Solvent : THF or DCM (0°C to RT, 12–24 h).

- Yield : 70–85% for analogous N-alkylations.

Advantages :

Limitations :

Mechanochemical Approaches

Ball milling enables solvent-free N-alkylation with enhanced efficiency.

Case Study:

- Substrate : Norbornene-derived succinimide.

- Alkylating Agent : 1,3-Dibromopropane.

- Conditions : K₂CO₃ (5.0 equiv), 30 Hz milling, 1 h.

- Outcome : 88% yield of monoalkylated product.

Data Table 2: Mechanochemical vs. Solution-Phase

| Parameter | Mechanochemical | Solution-Phase |

|---|---|---|

| Time | 1–2 h | 24–72 h |

| Solvent Use | None | DMF/Acetone |

| Isolated Yield (%) | 88–95 | 59–78 |

Challenges and Optimization

Regioselectivity

Analytical Characterization

Spectroscopic Data

化学反应分析

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace existing substituents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

科学研究应用

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

作用机制

The mechanism of action of 1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The hex-4-yn-2-yl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

相似化合物的比较

Structural and Functional Differences

Key Observations :

- The alkyne group in this compound provides unique reactivity for click chemistry or bioorthogonal ligation, unlike sulfur-containing derivatives (e.g., organothio analogs) used in sulfenylation reactions .

- Aromatic substituents (e.g., acetylphenyl, pyridine) enhance bioactivity (e.g., antimicrobial, anti-convulsant) but reduce aliphatic flexibility compared to the hex-yn-yl group .

Key Observations :

- The alkyne derivative lacks reported bioactivity, suggesting its primary utility lies in synthetic or materials applications rather than pharmacology.

- Aromatic substituents (e.g., aryloxy, pyridine) correlate with enhanced receptor binding or enzyme inhibition, highlighting the importance of electronic and steric effects .

Physicochemical Properties

| Property | This compound | 1-(2-Aminophenyl) Analogue | Organothio Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | 179.216 | 190.2 | ~200–250 |

| LogP | 0.875 (predicted) | 1.2 (experimental) | 1.5–2.0 |

| Solubility | Likely low (alkyne hydrophobicity) | Moderate (polar amino group) | Variable (depends on R-group) |

Key Observations :

- The alkyne group increases hydrophobicity (LogP = 0.875) compared to polar derivatives (e.g., 1-(2-aminophenyl)pyrrolidine-2,5-dione) .

- Organothio derivatives exhibit higher LogP values, enhancing membrane permeability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。